1,3-Distearoyl-2-oleoylglycerol

Beschreibung

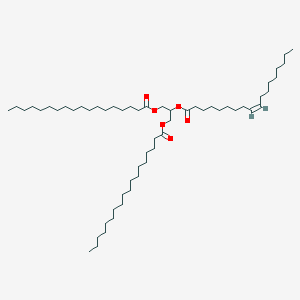

Structure

2D Structure

Eigenschaften

IUPAC Name |

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLADLVPSYELCA-IKPAITLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304181 | |

| Record name | 1,3-Distearoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:0/18:1(9Z)/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2846-04-0 | |

| Record name | 1,3-Distearoyl-2-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2846-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oleoyldistearin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Distearoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DISTEARATE-2-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE1Y9738S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 1,3-Distearoyl-2-oleoylglycerol (SOS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of 1,3-distearoyl-2-oleoylglycerol (SOS), a significant triacylglycerol in the food and pharmaceutical industries.

Introduction

This compound, commonly abbreviated as SOS, is a triacylglycerol featuring a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[1][2] This specific arrangement of saturated (stearic) and unsaturated (oleic) fatty acids confers unique physicochemical properties to the molecule, making it a subject of interest in various scientific and industrial fields. SOS is a major component of cocoa butter and plays a crucial role in the texture and quality of chocolate.[2] Its resistance to thermal degradation also makes it a candidate for use in thermoplastic polymers.[1] Furthermore, its biocompatibility and specific structure are being explored for applications in drug delivery systems.[3]

Chemical Structure and Identification

The chemical structure of SOS consists of a central glycerol molecule with three fatty acid chains attached via ester bonds. The fatty acids are stearic acid (a saturated 18-carbon fatty acid) at the primary (sn-1 and sn-3) positions and oleic acid (a monounsaturated 18-carbon fatty acid with a cis double bond at the 9th carbon) at the secondary (sn-2) position.[1][2]

IUPAC Name: [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

Synonyms: 2-Oleo-1,3-distearin, Glyceryl 1,3-distearate-2-oleate, SOS, TG(18:0/18:1(9Z)/18:0)[4]

Physicochemical and Thermal Properties

The properties of SOS are largely dictated by its molecular structure, particularly the presence of both long-chain saturated fatty acids, which contribute to its solid nature at room temperature, and a central unsaturated fatty acid that introduces a kink in the molecular packing.[5] This unique structure leads to complex polymorphic behavior, which is critical in its applications.

| Property | Value |

| Molecular Formula | C₅₇H₁₀₈O₆[4] |

| Molecular Weight | 889.5 g/mol [4] |

| CAS Number | 2846-04-0[4] |

| Appearance | Colorless or yellowish solid[3] |

| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, and dimethylformamide; insoluble in water.[3][4] |

| Melting Point | Approximately 58-60 °C; exhibits polymorphism with different melting points for various crystal forms (e.g., β'-3 polymorph at 36.5 °C and β₁-3 polymorph at 43.0 °C).[3][6] |

| Boiling Point | 827 °C at 760 mmHg |

| Density | 0.912 g/cm³ |

| Melting Enthalpy | 99.99 ± 2.49 J/g[6] |

Experimental Protocols

Synthesis: Enzymatic Acidolysis

A common and effective method for the synthesis of SOS is through enzymatic acidolysis. This process offers high specificity and milder reaction conditions compared to chemical synthesis.[4]

Objective: To synthesize this compound (SOS) from high oleic sunflower oil and stearic acid ethyl ester using a specific lipase.

Materials:

-

High oleic sunflower oil (as a source of triolein)

-

Stearic acid ethyl ester

-

Lipase NS40086

-

Acetone

-

Hexane

Procedure:

-

Reaction Setup: A mixture of high oleic sunflower oil and stearic acid ethyl ester is prepared at a specific molar ratio (e.g., 1:12).[4]

-

Enzyme Addition: The lipase (e.g., NS40086) is added to the substrate mixture, typically at a loading of 10% by weight of the total substrates.[4]

-

Incubation: The reaction is carried out in a solvent-free system at 75°C for 4 hours with constant stirring.[4]

-

Enzyme Deactivation: After the reaction, the enzyme is deactivated and removed by filtration.

-

Purification Step 1 (Molecular Distillation): The crude product is subjected to molecular distillation to remove free fatty acids.[4]

-

Purification Step 2 (Acetone Fractionation): The product from the previous step is dissolved in acetone and cooled to induce crystallization of the saturated components, thereby enriching the SOS content in the remaining fraction. This step is repeated to achieve a high purity of SOS (e.g., 92.2%).[4]

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of triacylglycerols like SOS.

Objective: To determine the purity of a synthesized SOS sample.

Instrumentation:

-

HPLC system with a reversed-phase C18 column.

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Acetonitrile

-

Solvent B: Isopropanol/Hexane mixture

Procedure:

-

Sample Preparation: The SOS sample is dissolved in a suitable organic solvent (e.g., hexane or chloroform) at a known concentration.

-

Injection: A small volume of the sample solution is injected into the HPLC system.

-

Chromatographic Separation: The triacylglycerols are separated on the C18 column based on their polarity and hydrophobicity. The gradient elution program is optimized to achieve baseline separation of SOS from other triacylglycerols and diacylglycerols.

-

Detection and Quantification: The eluted compounds are detected by ELSD or MS. The peak area of SOS is used for quantification against a standard curve prepared from a pure SOS standard.

Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermal properties and polymorphism of fats like SOS.[7]

Objective: To characterize the melting and crystallization behavior of an SOS sample.

Procedure:

-

Sample Preparation: A small amount of the SOS sample (typically 5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Thermal Program (Melting Profile):

-

The sample is first melted at a high temperature (e.g., 80°C) to erase any previous thermal history.

-

It is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -40°C) to induce crystallization.

-

Finally, the sample is heated at a controlled rate (e.g., 5°C/min) to 80°C to obtain the melting thermogram.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) provides information on the onset of melting, peak melting temperature, and enthalpy of fusion for the different polymorphic forms of SOS.

Visualizations

References

- 1. 1 3-DISTEAROYL-2-OLEOYLGLYCEROL(2846-04-0) 1H NMR [m.chemicalbook.com]

- 2. 1,3-Distearoyl-2-oleoyl Glycerol, 2846-04-0 | BroadPharm [broadpharm.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthesis of this compound by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Heterogeneous Nucleation of this compound on Tristearin Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3-Distearoyl-2-oleoylglycerol (SOS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-distearoyl-2-oleoylglycerol, commonly abbreviated as SOS, is a triglyceride of significant interest in various scientific and industrial fields, including food science, cosmetics, and pharmaceuticals. As a major component of cocoa butter, its physical properties are crucial in determining the texture and melting behavior of chocolate. In the pharmaceutical realm, SOS is increasingly being explored as a key excipient in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for enhancing the bioavailability and controlling the release of therapeutic agents.

This technical guide provides a comprehensive overview of the core physical properties of SOS, with a focus on quantitative data, detailed experimental methodologies for their determination, and a visualization of its application in a pharmaceutical context.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₅₇H₁₀₈O₆ | [1] |

| Molecular Weight | 889.46 g/mol | |

| Appearance | Solid at room temperature | [1] |

| CAS Number | 2846-04-0 | [2] |

Thermal Properties and Polymorphism

The thermal behavior of SOS is dominated by its complex polymorphism, which is the ability to exist in multiple crystalline forms. Each polymorph possesses distinct physical properties, including melting point and stability, which are critical for its application.

| Polymorph | Melting Point (°C) | Melting Enthalpy (J/g) |

| β' (Form IV) | 36.5 | 99.99 ± 2.49 |

| β₁ (Form VI) | 43.0 | Not specified |

| Metastable Form | 34.76 ± 0.13 | 99.99 ± 2.49 |

Data sourced from multiple studies and may vary based on purity and experimental conditions.[3]

Solubility

The solubility of SOS in various solvents is a critical parameter for its processing and formulation, particularly in the context of drug delivery systems.

| Solvent | Solubility | Temperature (°C) |

| Chloroform | 10 mg/mL | Not specified |

| DMF | 10 mg/mL | Not specified |

| Ethanol (absolute) | Limited solubility | Not specified |

| Acetone | Limited solubility | Not specified |

| Hexane | Limited solubility | Not specified |

Quantitative solubility data for triglycerides in a wide range of organic solvents is not extensively available in public literature. The table provides a summary of available information.[2][4][5][6][7]

Experimental Protocols

The characterization of the physical properties of this compound relies on several key analytical techniques. Detailed methodologies for these experiments are outlined below.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry is a fundamental technique used to determine the thermal transitions of SOS, including melting points and enthalpies of fusion of its different polymorphic forms.[8][9][10][11]

Objective: To determine the melting point and enthalpy of fusion of different polymorphs of SOS.

Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity SOS into an aluminum DSC pan. Hermetically seal the pan. An empty sealed pan is used as a reference.

-

Initial Heating and Cooling Cycle:

-

Heat the sample to 80°C at a rate of 10°C/min to erase any previous thermal history and ensure complete melting.

-

Hold at 80°C for 10 minutes.

-

Cool the sample to -20°C at a controlled rate (e.g., 5°C/min) to induce crystallization.

-

-

Analysis Scan:

-

Heat the sample from -20°C to 60°C at a controlled rate (e.g., 2°C/min).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic transition.

-

The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

-

Different peaks on the thermogram correspond to the melting of different polymorphic forms.

-

X-Ray Diffraction (XRD) for Polymorphic Identification

X-ray diffraction is the definitive method for identifying the specific crystalline polymorphs of SOS by analyzing the packing arrangement of the molecules.[12][13][14]

Objective: To identify the crystalline polymorphs of SOS.

Instrumentation: An X-ray diffractometer with a temperature-controlled sample stage.

Procedure:

-

Sample Preparation: A small amount of the SOS sample is placed on the sample holder. The sample can be analyzed as a powder or after controlled crystallization from the melt.

-

Data Acquisition:

-

The sample is exposed to a monochromatic X-ray beam.

-

The diffraction pattern is recorded over a range of 2θ angles.

-

For studying polymorphic transitions, the sample can be heated or cooled in situ on the temperature-controlled stage, and diffraction patterns are collected at different temperatures.

-

-

Data Analysis:

-

The diffraction pattern will show a series of peaks at specific 2θ angles.

-

The positions and intensities of these peaks are characteristic of the crystal lattice structure.

-

The short-spacing reflections are particularly important for identifying the sub-cell packing of the fatty acid chains, which distinguishes the α, β', and β polymorphs.

-

α form: A single strong reflection at approximately 4.15 Å.

-

β' form: Two strong reflections around 3.8 Å and 4.2 Å.

-

β form: A strong reflection at approximately 4.6 Å.

-

-

High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis

High-Performance Liquid Chromatography is used to determine the purity of SOS and to analyze its composition in mixtures with other triglycerides.[15][16][17][18][19]

Objective: To assess the purity of an SOS sample and quantify it in a mixture.

Instrumentation: A high-performance liquid chromatograph (HPLC) system equipped with a reversed-phase C18 column and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at low wavelength).

Procedure:

-

Sample Preparation:

-

Dissolve a known concentration of the SOS sample in a suitable solvent (e.g., chloroform or a mixture of the mobile phase).

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used. For example, a gradient of acetonitrile and a stronger solvent like isopropanol or a chlorinated solvent.

-

Flow Rate: Typically 1 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: 10-20 µL.

-

-

Detection:

-

An ELSD is often preferred for triglycerides as they lack a strong UV chromophore.

-

-

Data Analysis:

-

The purity of the SOS sample is determined by the area percentage of its corresponding peak in the chromatogram.

-

For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

-

Application in Drug Delivery: Solid Lipid Nanoparticles (SLNs)

The physical properties of this compound, particularly its solid state at room temperature and biocompatibility, make it an excellent matrix material for the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that can encapsulate lipophilic drugs, enhancing their solubility, stability, and controlling their release.[20][21][22][23][24][25]

The following diagram illustrates a typical workflow for the preparation of drug-loaded SLNs using SOS.

Caption: Workflow for the preparation of drug-loaded Solid Lipid Nanoparticles (SLNs) using this compound (SOS) as the solid lipid matrix.

Conclusion

The physical properties of this compound, particularly its thermal behavior and polymorphism, are key determinants of its functionality in both food and pharmaceutical applications. A thorough understanding and precise characterization of these properties, using the experimental methodologies outlined in this guide, are essential for researchers and drug development professionals. The unique characteristics of SOS make it a valuable excipient for creating advanced drug delivery systems, offering opportunities to improve the therapeutic efficacy of a wide range of active pharmaceutical ingredients. Further research into its miscibility with other lipids and its interaction with encapsulated drugs will continue to expand its utility in pharmaceutical formulations.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Heterogeneous Nucleation of this compound on Tristearin Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [dr.lib.iastate.edu]

- 5. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. 2.4. Differential Scanning Calorimetry (DSC) Analysis [bio-protocol.org]

- 12. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 15. hplc.eu [hplc.eu]

- 16. arpi.unipi.it [arpi.unipi.it]

- 17. aocs.org [aocs.org]

- 18. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 20. Fatty acid in triglycerides proves an effective platform for biological drug delivery | EurekAlert! [eurekalert.org]

- 21. researchgate.net [researchgate.net]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 23. mdpi.com [mdpi.com]

- 24. research.monash.edu [research.monash.edu]

- 25. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Melting Point and Polymorphism of 1,3-distearoyl-2-oleoylglycerol (SOS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-distearoyl-2-oleoylglycerol (SOS) is a triacylglycerol of significant interest in the food, pharmaceutical, and cosmetic industries. As a major component of cocoa butter, its physical properties, particularly its melting behavior and polymorphism, are critical determinants of product quality, stability, and performance. This technical guide provides an in-depth overview of the melting point and polymorphic characteristics of SOS, complete with experimental protocols and visual representations of its structural transitions and analytical workflows.

Polymorphism of this compound (SOS)

Triglycerides like SOS are known to exhibit polymorphism, the ability to crystallize in multiple crystal forms, each with a distinct melting point and stability. Generally, these polymorphs are designated as α, β', and β, in increasing order of stability and melting point. However, more complex triglycerides like SOS can exhibit an even greater number of crystalline forms, including sub-α and γ forms. The specific polymorph obtained is influenced by factors such as the cooling rate from the melt, tempering conditions, and the presence of impurities. The most stable β-form is often the most desirable for many applications due to its higher melting point and resistance to bloom formation in products like chocolate.

Melting Point Data

The melting point of this compound is not a single value but rather a range of temperatures corresponding to its different polymorphic forms. The table below summarizes the melting points of the principal polymorphs of SOS as reported in the scientific literature.

| Polymorphic Form | Melting Point (°C) |

| γ-3 | ~28 - 41[1] |

| α-2L | 28[2] |

| β'-3 (Form IV) | 36.5[3] |

| β₂-3L (Form V) | 41.7[2] |

| β₁-3L (Form VI) | 43.0[3] |

Note: The nomenclature and number of identified polymorphs can vary between different research groups and analytical techniques.

Polymorphic Transition Pathway

The transformation between the different polymorphic forms of SOS typically proceeds from the least stable to the most stable form. This is an irreversible process driven by thermodynamics. The following diagram illustrates the generally accepted polymorphic transition pathway for triglycerides like SOS.

Experimental Protocols

The characterization of the melting point and polymorphism of SOS relies on several key analytical techniques. The most prominent among these are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for determining melting points, heats of fusion, and observing polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the SOS sample into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of sample during heating. An empty, sealed pan is used as a reference.

-

Thermal Program:

-

Initial Heating: Heat the sample to 80°C at a rate of 10°C/min to erase any prior thermal history.

-

Controlled Cooling: Cool the sample to -20°C at a controlled rate (e.g., 5°C/min) to induce crystallization.

-

Isothermal Hold: Hold the sample at -20°C for a specified period (e.g., 30 minutes) to allow for complete crystallization.

-

Second Heating: Heat the sample from -20°C to 80°C at a controlled rate (e.g., 2°C/min). This heating scan is used to observe the melting of the different polymorphs.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphic forms. The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. Exothermic peaks may also be observed, indicating a polymorphic transition from a less stable to a more stable form.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to determine the crystalline structure of a material. For triglycerides, XRD provides information on the packing of the fatty acid chains (short spacings) and the lamellar stacking of the molecules (long spacings), which are unique for each polymorphic form.

Methodology:

-

Sample Preparation: The SOS sample is typically loaded into a thin-walled glass capillary tube or placed on a temperature-controlled sample holder. The sample's thermal history can be controlled in-situ.

-

Instrumentation:

-

X-ray Source: A copper X-ray source (Cu Kα radiation, λ = 1.54 Å) is commonly used in laboratory instruments. Synchrotron radiation sources offer much higher flux and are used for time-resolved studies of rapid transitions.

-

Detector: A position-sensitive detector is used to record the diffraction pattern.

-

-

Data Acquisition:

-

Temperature Control: The sample temperature is precisely controlled using a Peltier or a cryostat system to mimic the conditions of the DSC experiment or to study isothermal transformations.

-

Diffraction Angle (2θ) Range: The diffraction pattern is typically collected over a 2θ range of 1-40°. The wide-angle region (WAXS, ~15-25° 2θ) provides information on the sub-cell packing (polymorph type), while the small-angle region (SAXS, ~1-10° 2θ) reveals the long spacing related to the chain length packing.

-

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed to identify the polymorphic form present. Each polymorph has a characteristic set of short and long spacings.

Experimental Workflow for Polymorphism Characterization

The following diagram outlines a typical experimental workflow for the comprehensive characterization of the polymorphism of a lipid like SOS.

Conclusion

The melting point and polymorphic behavior of this compound are complex yet crucial for its application in various industries. A thorough understanding and precise control of its crystalline forms are essential for ensuring product quality, stability, and desired physical properties. The combination of Differential Scanning Calorimetry and X-ray Diffraction provides a powerful analytical approach for the comprehensive characterization of SOS polymorphism. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working with this important triglyceride.

References

A Technical Guide to the Chemical Synthesis of 1,3-Distearoyl-2-oleoylglycerol (SOS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis routes for 1,3-distearoyl-2-oleoylglycerol (SOS), a triglyceride of significant interest in the food and pharmaceutical industries. This document details both enzymatic and chemical synthesis methodologies, offering experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound, also known as SOS, is a structured triglyceride composed of a glycerol backbone esterified with stearic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. Its specific chemical structure imparts unique physical properties, making it a valuable component in various applications, notably as a cocoa butter equivalent in confectionery and as an excipient in drug delivery systems. The precise control over the fatty acid composition and their positional distribution on the glycerol backbone is critical to achieving the desired functionality. This guide explores the prevalent synthesis strategies to produce high-purity SOS.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and mild approach to producing structured triglycerides like SOS, minimizing by-product formation and acyl migration. The most common enzymatic methods are acidolysis and interesterification, typically catalyzed by sn-1,3-specific lipases.

Enzymatic Acidolysis

Enzymatic acidolysis involves the reaction of a triglyceride rich in oleic acid at the sn-2 position (such as high-oleic sunflower oil or triolein) with an excess of stearic acid in the presence of a 1,3-specific lipase. The lipase selectively cleaves the fatty acids at the sn-1 and sn-3 positions of the starting triglyceride, which are then replaced by stearic acid.

A representative workflow for the enzymatic acidolysis synthesis of SOS is depicted below:

This protocol is based on a study by Wang et al. (2017).[1][]

Materials:

-

High-oleic sunflower oil (as a source of triolein)

-

Stearic acid (purity > 99%)

-

Immobilized sn-1,3-specific lipase (e.g., Novozym NS40086)

-

Hexane (analytical grade)

-

Acetone (analytical grade)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, combine high-oleic sunflower oil and stearic acid at a molar ratio of 1:12.

-

Enzyme Addition: Add the immobilized lipase, NS40086, at a loading of 10% (w/w) of the total substrates.

-

Reaction Conditions: Conduct the reaction in a solvent-free system at 75°C for 4 hours with continuous stirring.

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

-

Purification:

-

Molecular Distillation: Subject the crude product to molecular distillation to remove unreacted free fatty acids.

-

Acetone Fractionation: Dissolve the product from the previous step in acetone and cool to crystallize the high-melting SOS fraction, separating it from the lower-melting by-products.

-

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Synthesis Method | Enzymatic Acidolysis | [1][] |

| Lipase | NS40086 | [1][] |

| Substrate Molar Ratio (Oil:Stearic Acid) | 1:12 | [1][] |

| Enzyme Loading | 10% (w/w) | [1][] |

| Temperature | 75°C | [1][] |

| Reaction Time | 4 hours | [1][] |

| SOS Yield | 70.2% | [1][] |

| Purity after Purification | 92.2% | [1][] |

| Recovery after Purification | 85.1% | [1][] |

Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to SOS, often involving the esterification of a diacylglycerol with an activated fatty acid derivative, such as an acyl chloride. This method can be faster than enzymatic synthesis but may require more stringent purification to remove chemical catalysts and by-products.

A plausible chemical synthesis route involves the reaction of 1,3-distearin with oleoyl chloride.

Experimental Protocol for Chemical Synthesis

This generalized protocol is based on established methods for triglyceride synthesis from diacylglycerols and acyl chlorides.

Materials:

-

1,3-Distearin (purity > 98%)

-

Oleoyl chloride (purity > 98%)

-

Pyridine (anhydrous)

-

Chloroform (anhydrous)

-

Hexane (analytical grade)

-

Ethanol (analytical grade)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-distearin in anhydrous chloroform.

-

Addition of Pyridine: Add anhydrous pyridine to the solution.

-

Addition of Oleoyl Chloride: Cool the mixture in an ice bath and slowly add oleoyl chloride dropwise with continuous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding dilute hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as hexane/ethanol, to yield crystalline SOS.

-

Chromatography: If necessary, further purify the product by column chromatography on silica gel.

-

Quantitative Data for Chemical Synthesis

Quantitative data for the chemical synthesis of SOS is less readily available in the public domain compared to enzymatic methods. However, chemical esterifications of this type can often achieve high conversions, with yields and purity being highly dependent on the efficiency of the purification steps.

Purification and Characterization

Independent of the synthesis route, the purification of this compound is a critical step to achieve the high purity required for its applications.

Molecular Distillation

Molecular distillation is a highly effective technique for removing volatile impurities, such as free fatty acids, from the less volatile triglyceride product.[1][] This process is conducted under high vacuum and at elevated temperatures, allowing for the separation based on molecular weight.

Solvent Fractionation

Solvent fractionation is employed to separate triglycerides based on their melting points and solubility in a given solvent. For SOS, acetone is a commonly used solvent.[1][] By dissolving the crude product in warm acetone and then cooling the solution, the higher-melting SOS will crystallize out, while lower-melting triglycerides and more soluble impurities remain in the solution.

Characterization

The purity and structure of the synthesized this compound can be confirmed using various analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To determine the triglyceride profile and quantify the purity of SOS.

-

Gas Chromatography (GC): To analyze the fatty acid composition of the synthesized triglyceride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positional distribution of the fatty acids on the glycerol backbone.

-

Differential Scanning Calorimetry (DSC): To determine the melting and crystallization behavior of the synthesized SOS.

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways for the production of this compound. Enzymatic methods, particularly acidolysis, provide high specificity and yield a product with fewer by-products, operating under milder conditions. Chemical synthesis, while potentially faster, may require more rigorous purification to remove catalysts and side products. The choice of synthesis route will depend on factors such as the desired purity, scale of production, cost considerations, and available equipment. The purification techniques of molecular distillation and solvent fractionation are essential for obtaining high-purity SOS regardless of the synthetic approach. This guide provides the foundational knowledge for researchers and professionals to select and implement a suitable synthesis and purification strategy for this compound.

References

The Pivotal Role of 1,3-distearoyl-2-oleoylglycerol in Food Systems: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the core functions, physicochemical properties, and analytical methodologies of 1,3-distearoyl-2-oleoylglycerol (SOS), a key triacylglycerol in food science.

Introduction

This compound, a symmetric triacylglycerol commonly referred to as SOS, is a cornerstone ingredient in the food industry, particularly in confectionery. As a major component of cocoa butter and a key ingredient in cocoa butter equivalents (CBEs), its unique molecular structure—a central unsaturated oleic acid flanked by two saturated stearic acid chains—governs the desirable physical properties of many fat-based food products.[1][2] This technical guide provides a comprehensive overview of the function of SOS in food systems, its physicochemical characteristics, and the experimental protocols used for its analysis.

Core Functions in Food Systems

The primary function of this compound in food systems is to modulate the texture, stability, and melting profile of fat-based products. Its symmetrical structure allows for efficient packing into stable crystal lattices, which is crucial for the desirable characteristics of chocolate and other confections.

1. Structural Integrity and Textural Properties: In confectionery, SOS is instrumental in providing the required hardness and snap at room temperature. Its ability to form a stable crystalline network is fundamental to the structure of chocolate.[3] The specific polymorphic form of SOS crystals dictates the final texture of the product.

2. Melting Profile and Mouthfeel: One of the most valued attributes of SOS is its sharp melting behavior just below human body temperature. This property is responsible for the pleasant cooling sensation and flavor release associated with high-quality chocolate.[4]

3. Fat Bloom Inhibition: SOS plays a role in preventing or delaying the formation of fat bloom, a common quality defect in chocolate characterized by a whitish layer on the surface. A stable crystal network, to which SOS is a major contributor, inhibits the migration of liquid fats to the surface.

4. Emulsifying and Interfacial Properties: While not a classic emulsifier with distinct hydrophilic and lipophilic moieties, the interfacial properties of triacylglycerols like SOS are relevant in food emulsions. The arrangement of fatty acid chains at the oil-water interface can influence emulsion stability. Symmetrical triglycerides are thought to pack more effectively at interfaces, contributing to the stability of the fat globule membrane in certain food systems.

Physicochemical Properties

The functional properties of this compound are a direct consequence of its physicochemical characteristics, most notably its polymorphism and solid fat content profile.

Polymorphism

Like other triacylglycerols, SOS is polymorphic, meaning it can crystallize into multiple different crystal forms, each with distinct physical properties such as melting point and stability. The principal polymorphs of SOS, in order of increasing stability, are α, β', and β.[5] The transformation from less stable to more stable forms is a critical aspect of fat crystallization in food processing.

Table 1: Polymorphic Forms and Melting Points of this compound (SOS)

| Polymorph | Crystal System | Melting Point (°C) | Notes |

| α (alpha) | Hexagonal | ~29.5 | Least stable form, readily transforms to β'. |

| β' (beta-prime) | Orthorhombic | ~36.5 - 37.0 | A metastable form, desirable in some food applications for its small crystal size. |

| β (beta) | Triclinic | ~43.0 - 43.5 | The most stable polymorphic form of SOS. |

Note: Melting points can vary slightly depending on the purity of the sample and the analytical method used.[5]

Solid Fat Content (SFC)

The Solid Fat Content (SFC) is a measure of the proportion of solid fat in a sample at a given temperature. The SFC profile of SOS is characterized by a sharp decrease in solid fat over a narrow temperature range, which corresponds to its desirable melting properties.

Table 2: Typical Solid Fat Content (SFC) Profile of a Fat Rich in this compound (SOS)

| Temperature (°C) | Solid Fat Content (%) |

| 10 | > 90 |

| 20 | 85 - 90 |

| 25 | 70 - 80 |

| 30 | 40 - 50 |

| 35 | < 5 |

| 40 | 0 |

Note: This is a representative profile. The actual SFC can vary based on the overall composition of the fat.[4]

Experimental Protocols

A variety of analytical techniques are employed to characterize the function and properties of this compound in food systems. Detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC) for Polymorphism and Melting Profile Analysis

Objective: To determine the melting and crystallization behavior of SOS, including the identification of polymorphic forms and their transition temperatures.

Methodology (based on AOCS Official Method Cj 1-94): [1][6]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified SOS sample into an aluminum or stainless steel DSC pan. Hermetically seal the pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium and n-decane.

-

Thermal Program:

-

Heat the sample to 80°C and hold for 10 minutes to erase any crystal memory.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to -60°C and hold for 30 minutes to ensure complete crystallization.

-

Heat the sample at a controlled rate (e.g., 5°C/min) to 80°C to obtain the melting profile.

-

-

Data Analysis: Analyze the resulting thermogram to determine onset temperatures, peak temperatures, and enthalpies of melting for the different polymorphic forms.

X-Ray Diffraction (XRD) for Crystal Structure Analysis

Objective: To identify the specific polymorphic forms of SOS by analyzing the crystal lattice structure.

Methodology:

-

Sample Preparation: The SOS sample is crystallized under controlled temperature conditions to obtain the desired polymorph. The crystallized fat is then carefully loaded into a sample holder or a capillary tube.

-

Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source is typically used. The instrument is set to scan a range of 2θ angles (e.g., 15-25° for wide-angle X-ray scattering, WAXS, to analyze short spacings, and 1-10° for small-angle X-ray scattering, SAXS, for long spacings).

-

Data Acquisition: The sample is exposed to the X-ray beam, and the diffraction pattern is recorded by a detector.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks corresponding to the short and long spacings of the crystal lattice. These spacings are unique to each polymorphic form (α, β', β).

Pulsed Nuclear Magnetic Resonance (pNMR) for Solid Fat Content (SFC) Determination

Objective: To measure the solid fat content of SOS at various temperatures.

Methodology (based on IUPAC method 2.150 and AOCS Official Method Cd 16b-93): [7][8]

-

Sample Preparation and Tempering:

-

Melt the fat sample completely at a temperature of at least 10°C above its final melting point (e.g., 80°C).

-

Transfer the molten sample into NMR tubes to a specific height.

-

Temper the samples according to a standardized protocol (e.g., hold at 60°C, followed by chilling at 0°C, and then holding at the desired measurement temperatures for a specified time) to ensure the fat is in a stable crystalline state.

-

-

Instrument Calibration: Calibrate the pNMR spectrometer using standards with known solid fat contents.

-

Measurement: Place the tempered NMR tube into the spectrometer's sample chamber, which is maintained at the desired measurement temperature. The instrument measures the signals from both the solid and liquid protons in the sample.

-

Data Analysis: The instrument's software calculates the SFC as a percentage based on the ratio of the solid to total proton signals.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Purity and Compositional Analysis

Objective: To determine the purity of this compound and to quantify its concentration in fat blends.

Methodology:

-

Sample Preparation: Dissolve a known amount of the fat sample in an appropriate solvent (e.g., hexane or acetone).

-

Chromatographic System:

-

Column: A reverse-phase C18 column is commonly used for triacylglycerol analysis.

-

Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile and dichloromethane is often employed to separate different triacylglycerols.[9]

-

Detector: An Evaporative Light Scattering Detector (ELSD) is used for the detection of non-UV absorbing compounds like triacylglycerols.

-

-

Analysis: Inject the sample into the HPLC system. The triacylglycerols are separated based on their polarity and chain length.

-

Quantification: The concentration of SOS is determined by comparing its peak area to a calibration curve generated from pure SOS standards.[10]

Visualizations

Polymorphic Transformation Pathway of this compound (SOS)

References

- 1. library.aocs.org [library.aocs.org]

- 2. Heterogeneous Nucleation of this compound on Tristearin Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webthesis.biblio.polito.it [webthesis.biblio.polito.it]

- 4. Production of sn-1,3-distearoyl-2-oleoyl-glycerol-rich fats from mango kernel fat by selective fractionation using 2-methylpentane based isohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterogeneous Nucleation of this compound on Tristearin Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSC Melting Properties of Fats and Oils [library.aocs.org]

- 7. alpaipars.com [alpaipars.com]

- 8. Solid Fat Content (SFC) Analysis | Resonanсe Systems [nmr-design.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1,3-distearoyl-2-oleoylglycerol in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Distearoyl-2-oleoylglycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (SOS), a triglyceride of significant interest in the pharmaceutical, food, and cosmetic industries. Understanding the solubility of SOS in various organic solvents is critical for its purification, formulation, and application in various delivery systems.

Introduction to this compound (SOS)

This compound is a mixed-acid triglyceride composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. Its unique structure imparts specific physical and chemical properties, influencing its melting behavior and solubility. The presence of both saturated (stearic) and unsaturated (oleic) fatty acids makes its solubility profile complex compared to simple triglycerides.

Quantitative and Qualitative Solubility Data

| Solvent | Solute | Temperature (°C) | Solubility | Data Type |

| Chloroform | This compound | Not Specified | 10 mg/mL[1] | Quantitative |

| Acetone | This compound | Low to Ambient | Limited Solubility | Qualitative |

| Hexane | This compound | Low to Ambient | Limited Solubility | Qualitative |

| Ethanol | Triglycerides (general) | Cold | Sparingly Soluble[2][3] | Qualitative |

| Chloroform | Tristearin | Not Specified | Soluble | Qualitative |

| Carbon Disulfide | Tristearin | Not Specified | Soluble | Qualitative |

| Acetone | Tristearin | Not Specified | Very Soluble | Qualitative |

| Benzene | Tristearin | Not Specified | Very Soluble | Qualitative |

| Ethanol | Tristearin | Not Specified | Insoluble | Qualitative |

Note on Qualitative Data: The limited solubility of SOS in acetone and hexane at low to ambient temperatures is inferred from its common purification method, which involves crystallization from these solvents[4][5]. This process relies on the principle that the desired compound is less soluble than the impurities at a given temperature, allowing for its separation. Generally, the solubility of triglycerides in organic solvents increases with temperature.

Experimental Protocols: Determination of Solubility

A standard and reliable method for determining the solubility of a solid compound like SOS in an organic solvent is the gravimetric method. This method directly measures the mass of the solute that can dissolve in a specific amount of solvent to form a saturated solution at a given temperature.

Gravimetric Method for Solubility Determination

This protocol outlines the steps to determine the solubility of SOS in an organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (e.g., hexane, acetone, ethanol, ethyl acetate)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of SOS to a known volume or mass of the organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a drying oven at a temperature slightly above the boiling point of the solvent, or in a vacuum desiccator at room temperature, until all the solvent has evaporated.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried SOS residue on an analytical balance.

-

The mass of the dissolved SOS is the final weight of the dish minus the initial weight of the empty dish.

-

Calculate the solubility, typically expressed in g/L or mg/mL, by dividing the mass of the dissolved SOS by the volume of the solvent in which it was dissolved.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility determination.

References

A Technical Guide to the Thermal Behavior of Symmetrical vs. Asymmetrical Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the disparate thermal behaviors exhibited by symmetrical and asymmetrical triglycerides (TAGs). Understanding these differences is critical for applications ranging from the formulation of stable lipid-based drug delivery systems to the control of texture and melting profiles in food products. This document outlines the molecular basis for these behaviors, details the experimental protocols for their characterization, and presents quantitative data for key triglycerides.

Introduction: The Structural Basis of Thermal Behavior

Triglycerides, the primary constituents of fats and oils, are esters formed from a single glycerol molecule and three fatty acid chains. The arrangement of these fatty acid chains on the glycerol backbone dictates the molecule's symmetry and, consequently, its thermal properties.

-

Symmetrical Triglycerides: These molecules, often denoted as ABA, possess identical fatty acids at the sn-1 and sn-3 positions of the glycerol backbone. A common example is 1,3-dipalmitoyl-2-oleoyl-glycerol (POP). Simple, monoacid TAGs like tristearin (SSS) are also considered symmetrical.

-

Asymmetrical Triglycerides: In these molecules (denoted as AAB or ABC), the fatty acids at the sn-1 and sn-3 positions are different. An example is 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO).

This fundamental structural difference profoundly impacts how the molecules pack together in a crystal lattice, influencing everything from melting point to the formation of different crystalline structures (polymorphism). Generally, the structural regularity of symmetrical TAGs allows for more efficient, stable packing, leading to higher melting points and a greater tendency to form the most stable polymorph. Asymmetry, in contrast, disrupts this packing, resulting in lower melting points and a greater propensity to exist in less stable crystalline forms.[1][2]

Polymorphism in Triglycerides

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, each with different physical properties, including melting point and stability.[3] For triglycerides, there are three primary monotropic polymorphs, meaning that transformations generally proceed from less stable to more stable forms.[1][4]

-

α (Alpha): The least stable form, with the lowest melting point. It is formed upon rapid cooling from the melt and has a hexagonal subcell packing.[5][6]

-

β' (Beta Prime): Has intermediate stability and melting point. It is characterized by an orthorhombic subcell packing and is often the desired form in food products like margarine for its smooth texture.[5] Asymmetrical triglycerides are more prone to forming and stabilizing in the β' phase.[2][5]

-

β (Beta): The most stable polymorph with the highest melting point. It has a triclinic subcell packing, which represents the most efficient and densest molecular arrangement.[5] Symmetrical TAGs have a stronger tendency to transform into the stable β form.[2]

The transition between these forms is a critical aspect of thermal behavior. Asymmetry in the TAG molecule can kinetically hinder the transformation to the most stable β form, leading to the persistence of metastable β' crystals.[2]

Crystallization and Melting Behavior

The differences in molecular packing directly translate to distinct crystallization and melting characteristics.

Crystallization Kinetics: Crystallization involves two main steps: nucleation and crystal growth.[1]

-

Symmetrical TAGs: Due to their regular shape, these molecules can organize into a crystal lattice more easily. This often leads to faster crystallization kinetics and a higher driving force for crystallization.[1]

-

Asymmetrical TAGs: The irregular shape hinders efficient packing, which can slow down crystallization kinetics.[1] The presence of different fatty acids can lead to fractional crystallization, where different TAG species crystallize at different temperatures.

Melting Behavior: The melting point is determined by the strength of the intermolecular forces within the crystal lattice.

-

Symmetrical TAGs: Their ability to form dense, well-ordered crystals results in stronger intermolecular forces, requiring more energy to break. Consequently, they exhibit higher melting points.

-

Asymmetrical TAGs: The less efficient packing leads to weaker intermolecular forces and, therefore, lower melting points.[7]

Quantitative Thermal Data

The following tables summarize the melting points for the different polymorphs of selected symmetrical and asymmetrical triglycerides.

Table 1: Thermal Properties of Symmetrical Triglycerides

| Triglyceride | Common Name | Polymorph | Melting Point (°C) |

| SSS (C18:0) | Tristearin | α (Alpha) | 55.0[8] |

| β' (Beta Prime) | 64.5[8] | ||

| β (Beta) | 73.0[8] | ||

| PPP (C16:0) | Tripalmitin | α (Alpha) | 45.0 |

| β' (Beta Prime) | 56.0 | ||

| β (Beta) | 65.5 | ||

| SOS | Stearyl-Oleyl-Stearyl | β2 | 42.8[9] |

Table 2: Thermal Properties of Asymmetrical Triglycerides

| Triglyceride | Common Name | Polymorph | Melting Point (°C) |

| POP | Palmitoyl-Oleyl-Palmitoyl | β' | 27.5[10] |

| β | 34.2 - 34.8[9][10] | ||

| POS | Palmitoyl-Oleyl-Stearyl | β | 32.9 - 33.5[9] |

| OPP | Oleyl-Palmitoyl-Palmitoyl | β' | 31.2 - 32.6[10] |

Note: Melting points can vary slightly based on purity and experimental conditions.

Experimental Protocols

Accurate characterization of triglyceride thermal behavior relies on precise experimental techniques, primarily Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, crystallization temperatures, and enthalpies of transition.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[3]

-

-

Thermal Program: A typical program to study polymorphism involves three steps:

-

First Heating Scan: Heat the sample to a temperature well above its highest melting point (e.g., 80-90°C) to erase any existing crystal memory.[11][12] A standard heating rate is 10°C/min.[11][13]

-

Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -40°C or -50°C) to induce crystallization.[11][14] The exothermic peak observed corresponds to the crystallization temperature (Tc).

-

Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 10°C/min) to the upper temperature limit.[14] The endothermic peaks correspond to the melting of the polymorphic forms (Tm). The least stable α form melts first, followed by the β' and then the most stable β form.

-

-

Data Interpretation:

-

Melting Point (Tm): Determined as the peak temperature of the endothermic melting event.[11]

-

Enthalpy of Fusion (ΔH): Calculated from the area under the melting peak, representing the energy required for the transition.

-

Polymorphic Transitions: Exothermic events during the heating scan can indicate a recrystallization from a less stable to a more stable form.

-

X-Ray Diffraction (XRD)

XRD is the definitive technique for identifying specific triglyceride polymorphs by measuring how X-rays are scattered by the crystal lattice. Each polymorph has a unique "fingerprint" based on its subcell packing.

Methodology:

-

Sample Preparation:

-

The triglyceride sample must be crystallized under controlled temperature conditions to obtain the desired polymorph(s). This is often done by holding the molten sample at a specific isothermal temperature within a sample holder (e.g., a capillary tube).

-

The sample is then placed in the XRD instrument, often on a temperature-controlled stage.

-

-

Instrument Setup:

-

Configure the X-ray source (commonly CuKα radiation) and detector.

-

The analysis focuses on the wide-angle scattering region (WAXS) to determine the short d-spacings that are characteristic of the subcell packing.

-

-

Data Acquisition:

-

Scan the sample over a range of 2θ angles to obtain a diffraction pattern (intensity vs. 2θ).

-

-

Data Interpretation:

-

The polymorphic forms are identified by their characteristic short d-spacing values (the distance between crystal lattice planes).[15]

-

α Polymorph: Identified by a single, strong diffraction peak at a d-spacing of approximately 4.15 Å .[4][15]

-

β' Polymorph: Characterized by two distinct, strong peaks at d-spacings of approximately 3.8 Å and 4.2 Å .[4][15]

-

β Polymorph: Identified by a single, very strong peak at a d-spacing of approximately 4.6 Å , often accompanied by other weaker peaks.[4][15]

-

By correlating the melting events observed in DSC with the specific polymorphs identified by XRD, a complete picture of the triglyceride's thermal behavior can be established.

References

- 1. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. skztester.com [skztester.com]

- 3. researchgate.net [researchgate.net]

- 4. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]

- 5. qualitest.ae [qualitest.ae]

- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterisation of Fat Crystal Polymorphism in Cocoa Butter by Time-Domain NMR and DSC Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 12. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

polymorphic forms of 1,3-distearoyl-2-oleoylglycerol (β, β', α)

An In-Depth Technical Guide to the Polymorphic Forms of 1,3-Distearoyl-2-oleoylglycerol (α, β', β)

Introduction

This compound (SOS) is a triacylglycerol (TAG) that is a major component of cocoa butter and other confectionery fats.[1][2] Its physical properties, which are critical to the texture, appearance, and stability of products like chocolate, are dictated by its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[3] Different polymorphs possess distinct molecular packing arrangements, leading to variations in thermodynamic and kinetic properties such as melting point, solubility, and stability.[4][5] For researchers, scientists, and drug development professionals utilizing lipid-based formulations, a thorough understanding and precise control of SOS polymorphism are essential for ensuring product quality and performance.

The three primary polymorphic forms of TAGs, including SOS, are designated α, β', and β.[1][2] These forms differ in their subcell packing, which describes the cross-sectional arrangement of the fatty acid chains. Generally, the α form is the least stable, characterized by hexagonal packing, while the β form is the most stable, with a more ordered triclinic packing. The β' form is intermediate in stability and typically has orthorhombic perpendicular packing.[6] The transformation between these forms is a critical aspect of fat crystallization, often following Ostwald's rule of stages, where the least stable form crystallizes first and subsequently transforms into more stable forms over time or with thermal treatment.[4]

This guide provides a comprehensive overview of the α, β', and β polymorphs of SOS, detailing their physicochemical properties, the experimental protocols for their preparation and characterization, and the transformation pathways that govern their interconversion.

Physicochemical Properties of SOS Polymorphs

The distinct crystalline arrangements of the α, β', and β polymorphs give rise to measurable differences in their thermal and structural properties. The α form, being the most unstable, has the lowest melting point and enthalpy of fusion. As the structure becomes more ordered and stable through the β' to the β form, the melting point and energy required to break the crystal lattice increase. These properties are typically characterized using Differential Scanning Calorimetry (DSC) for thermal analysis and X-ray Diffraction (XRD) for structural elucidation.

| Property | Polymorph α | Polymorph β' | Polymorph β |

| Relative Stability | Least Stable (Metastable) | Intermediate | Most Stable |

| Subcell Packing | Hexagonal | Orthorhombic Perpendicular | Triclinic Parallel |

| Chain Length Structure | Double chain-length | Triple chain-length[6] | Triple chain-length[6] |

| Melting Point (°C) | ~21.6[7] | ~36.5 (β'-3 polymorph)[2] | ~43.0 (β-3 polymorph)[2] |

| Enthalpy of Fusion (kJ/mol) | 66.0[7] | 73.8 (for a β'c molecular compound)[6] | 138.2 (for a βc molecular compound)[6] |

| Characteristic Short Spacing (XRD, nm) | ~0.41-0.42[7][8] | Multiple peaks, including ~0.43 and ~0.39[9] | Distinct peaks indicating triclinic subcell |

Note: The quantitative data presented are derived from various sources, some of which may involve SOS in mixtures or as molecular compounds.[6] The values should be considered representative for guiding experimental work.

Polymorphic Transformation Pathways

The transformation of SOS from its molten state into its most stable crystalline form is not direct. It typically proceeds through a series of metastable intermediates. This kinetic process is fundamental to the tempering of fats like cocoa butter. The generally accepted transformation sequence is an irreversible progression from the least stable to the most stable form.

Experimental Protocols

Accurate characterization of SOS polymorphs requires standardized methodologies for both their preparation and analysis.

Preparation of Specific Polymorphs

-

α Form (Metastable):

-

Heat the SOS sample in a sealed container to approximately 60-70°C and hold for at least 10 minutes to ensure complete melting and erasure of any crystal memory.[7][8]

-

Rapidly cool the molten sample by quenching it in a low-temperature bath (e.g., -20°C).[7][8]

-

The resulting solid will predominantly be in the α form. This form is highly unstable and must be analyzed immediately at low temperatures to prevent transformation.

-

-

β' and β Forms (More Stable):

-

Melt the SOS sample as described above.

-

Cool the sample slowly to a specific isothermal crystallization temperature. For instance, holding the sample at temperatures around 28°C can promote the crystallization of β forms.[2]

-

Alternatively, the β form can be obtained by prolonged storage (tempering) of the α or β' forms at a temperature slightly below the melting point of the β' form. This allows for the solvent-mediated or solid-state transformation to the most stable β polymorph.[4]

-

Characterization Methods

The identification of crystal polymorphs relies on a combination of analytical techniques, primarily DSC and XRD.[10][11]

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 5-10 mg of the SOS sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Thermal Program (Heating): To identify an existing polymorph, place the prepared sample in the DSC cell at a low temperature (e.g., -20°C). Heat the sample at a controlled rate, typically 2-10°C/min, up to a temperature above the final melting point (e.g., 60°C).[7][8]

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of each polymorph present. The peak temperature is the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion. Exothermic peaks may indicate a transformation from a less stable to a more stable form during the heating scan.[8]

-

-

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: Place a sufficient amount of the powdered SOS sample onto a sample holder, ensuring a flat, uniform surface. For temperature-sensitive analyses, a non-ambient stage is required.

-

Instrument Setup: Use a diffractometer with a common radiation source, such as Cu-Kα.

-

Data Collection: Scan the sample over a range of 2θ angles. For identifying the subcell packing (short spacings), a wide-angle scan (e.g., 15-25° 2θ) is crucial. For lamellar structure (long spacings), a small-angle scan (e.g., 1-10° 2θ) is necessary.

-

Data Analysis: The resulting diffraction pattern is a fingerprint for the crystal structure. The α form shows a single strong short-spacing peak around 0.42 nm, indicative of hexagonal packing.[7] The β' and β forms show multiple, sharper peaks at different positions, reflecting their more ordered orthorhombic and triclinic subcells, respectively.[6]

-

Conclusion

The polymorphic behavior of this compound is a critical factor influencing the physical properties of many food and pharmaceutical products. The α, β', and β forms each possess unique thermal and structural characteristics determined by their molecular packing. The α form, obtained through rapid cooling, is the least stable, while the β form, achieved through slow crystallization or tempering, is the most stable. Understanding the transformation pathways and the kinetics that govern them is essential for controlling the final crystalline state. By employing standardized experimental protocols using techniques such as DSC and PXRD, researchers can effectively prepare, identify, and quantify the different polymorphs of SOS, enabling precise control over the final product's quality, stability, and performance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heterogeneous Nucleation of this compound on Tristearin Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound-assisted theophylline polymorphic transformation: Selective polymorph nucleation, molecular mechanism and kinetics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. resources.rigaku.com [resources.rigaku.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS), a structured triglyceride with significant applications in the food and pharmaceutical industries as a cocoa butter improver and an anti-blooming agent in chocolate manufacturing.[1][2] The enzymatic approach offers a sustainable and specific alternative to chemical synthesis methods.[3]

The synthesis is primarily achieved through enzymatic acidolysis or interesterification, utilizing sn-1,3-specific lipases to catalyze the reaction between a source of oleic acid at the sn-2 position and stearic acid at the sn-1 and sn-3 positions.[1][4][5] This protocol outlines the materials, equipment, and a step-by-step procedure for the synthesis and subsequent purification of SOS.

Quantitative Data Summary

The following tables summarize the key quantitative data from relevant studies on the enzymatic synthesis of SOS, providing a comparative overview of different reaction conditions and outcomes.

Table 1: Optimal Conditions for Enzymatic Synthesis of SOS via Acidolysis

| Parameter | Value | Reference |

| Enzyme | NS40086 Lipase | [1][2] |

| Substrate Molar Ratio (Stearic Acid:Triolein) | 12:1 | [1][2] |